REACTION_CXSMILES
|
[N:1]([C:4]1[C:9]([CH3:10])=[CH:8][N:7]=[CH:6][C:5]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N+]=[N-].[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[C:9]([CH3:10])=[CH:8][N:7]=[CH:6][C:5]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12]
|
Name
|
material
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=C(C=NC=C1C)C(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was removed with a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NC=C1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |